2-(Benzylthio)aniline
Overview
Description
2-(Benzylthio)aniline is an organic compound with the chemical formula C13H13NS. It is a colorless to light yellow solid that is soluble in organic solvents such as alcohols, ethers, and dimethylformamide, but insoluble in water . This compound has significant applications in organic synthesis, particularly in the preparation of dyes, catalysts, and photosensitive materials .
Preparation Methods
2-(Benzylthio)aniline can be synthesized through several methods:
Nucleophilic Substitution Reaction: This involves the reaction of 2-bromobenzoic acid with sulfuryl chloride to obtain 2-aminophenylformic acid sulfuryl chloride, which is then condensed with phenylacetylene and finally reduced by hydrogenation.
Condensation Reaction: This method involves the condensation of amines and thiols.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(Benzylthio)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the compound to its corresponding amine or thiol derivatives.
Common reagents used in these reactions include sulfuryl chloride, phenylacetylene, hydrogen, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Benzylthio)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Benzylthio)aniline exerts its effects involves its interaction with molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-(Benzylthio)aniline can be compared with other similar compounds such as:
- 2-(Benzylthio)acetyl-N-phenylhydrazinecarbothioamide
- 4-Anilino-2-(benzylthio)nicotinonitrile
- 2-(Benzylthio)acetamide
- 2-(Benzylthio)acetophenone
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its versatile applications in organic synthesis, medicinal chemistry, and industrial processes .
Properties
IUPAC Name |
2-benzylsulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLYJTSQMGIQOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979294 | |
Record name | 2-(Benzylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832862 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6325-92-4 | |
Record name | 2-[(Phenylmethyl)thio]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6325-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzylthio)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006325924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6325-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzylthio)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(benzylthio)aniline interact with copper ions, and what are the structural characteristics of the resulting complex?
A1: this compound acts as a bidentate (N,S) chelating ligand, coordinating to copper(II) ions through both the nitrogen atom of the amine group and the sulfur atom of the thioether group. [] This interaction forms a complex with the formula [CuL2(OClO3)2], where L represents this compound. [] X-ray crystallography reveals a tetragonally distorted octahedral geometry around the copper atom in this complex. Two this compound ligands occupy the equatorial positions, while two perchlorate ions coordinate weakly in the axial positions. []
Q2: Does the copper(II) complex of this compound exhibit any interesting electrochemical behavior, and how does this relate to its reactivity?
A2: Yes, the [CuL2(OClO3)2] complex demonstrates a one-electron reduction at -0.38 V versus the standard calomel electrode (SCE). [] This redox activity contributes to the complex's reactivity with anions like azide (N3-) and thiocyanate (SCN-), leading to the formation of new complexes, [CuL2(N3)2] and [CuL2(SCN)2], respectively. [] Density functional theory (DFT) calculations provide insight into the nature of the redox orbitals involved in these processes. []
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